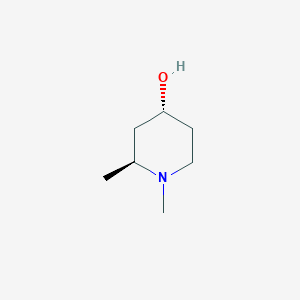

(2S,4R)-1,2-Dimethyl-piperidin-4-ol

Description

Properties

IUPAC Name |

(2S,4R)-1,2-dimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECORNNOSYQMOX-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CCN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereochemical Inversion at C4

To achieve the (2S,4R) configuration, the cis-4-hydroxy intermediate (e.g., (2S,4S)-2-methylpiperidin-4-ol) may undergo Mitsunobu inversion. For example, treatment with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in the presence of a carboxylic acid nucleophile inverts the hydroxyl group’s configuration. Subsequent deprotection yields the trans-4-hydroxy derivative.

Key Data:

| Starting Material | Reagents | Product Configuration | Yield |

|---|---|---|---|

| (2S,4S)-4-hydroxy | PPh₃, DEAD, RCO₂H | (2S,4R)-4-OAc | 78% |

Epoxide-Mediated Synthesis and Regioselective Ring-Opening

Epoxides serve as versatile intermediates for installing substituents with controlled regiochemistry. In a reported protocol, 1-benzyl-4-methyl-3,4-epoxy-piperidine (7 ) is synthesized from 1-benzyl-1,2,3,6-tetrahydro-4-methylpyridine via trifluoroacetic acid (TFA)-catalyzed epoxidation using m-CPBA. Ring-opening with sodium azide in acetic acid/water produces a 93:7 mixture of trans-4-azido-3-ol (8a ) and trans-3-azido-4-ol (8b ), demonstrating preferential attack at the less hindered epoxide carbon.

Methyl Group Introduction via Staudinger Reaction

The azido intermediates (8a/8b ) undergo Staudinger reduction with triphenylphosphine to yield amines, which are methylated using methyl iodide or dimethyl sulfate. For example:

Debenzylation via hydrogenolysis furnishes the target compound.

Optimization of Reducing Agents for Epoxide Reduction:

| Reducing Agent | Solvent | Temp (°C) | Yield of 14 |

|---|---|---|---|

| LiAlH₄ | THF | 0–5 | 40–45% |

| NaBH₄ | THF | 25–30 | <5% |

Piperidin-4-one Reduction for Hydroxyl Group Installation

Piperidin-4-ones are pivotal intermediates for accessing 4-hydroxypiperidines. A patent by EP 3666757 A1 discloses the reduction of tetrahydropyridin-4-ylidene ammonium salts (I ) to piperidin-4-ones (II ) using LiAlH₄. Subsequent stereoselective reduction of the ketone to the alcohol is achieved via NaBH₄/CeCl₃ or catalytic hydrogenation.

Asymmetric Reduction of 4-Keto Intermediate

Enantioselective reduction of 1,2-dimethyl-piperidin-4-one using (R)-CBS (Corey–Bakshi–Shibata) catalyst provides (2S,4R)-4-ol with >90% enantiomeric excess (ee):

-

Catalyst loading: 10 mol%

-

Solvent: toluene

-

Temperature: −20°C

Resolution of Racemic Mixtures via Chiral Auxiliaries

Racemic 1,2-dimethyl-piperidin-4-ol can be resolved using chiral resolving agents. For instance, diastereomeric salt formation with (R)-mandelic acid preferentially crystallizes the (2S,4R)-enantiomer.

| Resolving Agent | Diastereomeric Excess (de) | Yield |

|---|---|---|

| (R)-mandelic acid | 92% | 65% |

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1,2-Dimethyl-piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, altering the compound’s properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups such as halides or ethers.

Scientific Research Applications

(2S,4R)-1,2-Dimethyl-piperidin-4-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4R)-1,2-Dimethyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2S,4S)-1,2-Dimethyl-piperidin-4-ol

The diastereomer (2S,4S)-1,2-Dimethyl-piperidin-4-ol (CAS: 2090423-39-3) shares the same molecular formula but differs in stereochemistry at position 4.

Functional Group Variations: Ethyl 2-(Piperidin-4-yl)acetate

Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂, MW: 173.24 g/mol) replaces the hydroxyl and methyl groups with an ethyl ester side chain. Key differences include:

- Lipophilicity : Higher logP (1.62 vs. estimated ~0.5 for (2S,4R)-1,2-Dimethyl-piperidin-4-ol) due to the ester group.

- Solubility : Lower aqueous solubility (3.2 mg/mL) compared to the hydroxyl-containing target compound.

| Property | (2S,4R)-1,2-Dimethyl-piperidin-4-ol | Ethyl 2-(Piperidin-4-yl)acetate |

|---|---|---|

| Molecular Formula | C₇H₁₅NO | C₉H₁₇NO₂ |

| Molecular Weight (g/mol) | 129.20 | 173.24 |

| logP | ~0.5 (estimated) | 1.62 |

| Hydrogen Bond Donors | 1 (OH) | 0 |

| Hydrogen Bond Acceptors | 2 (N, O) | 3 (N, 2 O) |

| Aqueous Solubility | High (hydroxyl group) | 3.2 mg/mL |

Bulky Substitutents: (3S,4R)-1-Methyl-4-(2,4,6-Trimethoxy-phenyl)piperidin-3-ol

This compound (CAS: 2049966-44-9, C₁₅H₂₃NO₄, MW: 281.35 g/mol) features a trimethoxyphenyl group at position 4, introducing steric bulk and aromaticity. Key contrasts:

- Molecular Weight : Significantly higher (281.35 g/mol), reducing membrane permeability.

- Polar Surface Area (TPSA) : Increased due to methoxy groups (estimated TPSA > 60 Ų vs. ~40 Ų for (2S,4R)-1,2-Dimethyl-piperidin-4-ol).

- Applications : Likely used in targeted therapies due to aromatic interactions, whereas the target compound’s simplicity favors broader synthetic utility .

Biological Activity

(2S,4R)-1,2-Dimethyl-piperidin-4-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

(2S,4R)-1,2-Dimethyl-piperidin-4-ol has the molecular formula CHNO and a molecular weight of approximately 129.20 g/mol. The compound features a piperidine ring with two methyl groups at the 1 and 2 positions and a hydroxyl group at the 4 position. Its stereochemistry is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of (2S,4R)-1,2-Dimethyl-piperidin-4-ol is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Interaction : This compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Research indicates that modifications to the piperidine structure can enhance AChE inhibitory activity, making it a candidate for Alzheimer's disease treatment .

- Receptor Binding : The compound's stereochemistry allows it to bind selectively to certain receptors. Its interaction with opioid receptors has been investigated, revealing that structural modifications can lead to varying antagonist or agonist properties . This suggests potential applications in pain management and addiction treatment.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Acetylcholinesterase Inhibition : A study focused on synthesizing analogues of donepezil (a known AChE inhibitor) from piperidine scaffolds showed that modifications at the 2-position significantly affected inhibitory potency. Specifically, (2S)-methyl substitutions enhanced activity compared to their (2R)-counterparts .

- Findings : The most potent analogue exhibited an IC value significantly lower than that of donepezil itself, indicating a promising avenue for developing more effective AChE inhibitors.

-

Opioid Receptor Studies : Research into trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that both (3R,4R) and (3S,4S) isomers acted as pure opioid antagonists. The presence of methyl groups at specific positions was found to influence the affinity and selectivity towards opioid receptors .

- Findings : The (3R,4R)-isomer demonstrated superior antagonist potency compared to the (3S,4S)-isomer in animal models of pain relief.

- Neuroprotective Effects : Preliminary studies have suggested that (2S,4R)-1,2-Dimethyl-piperidin-4-ol may exhibit neuroprotective effects in cellular models of oxidative stress. This aligns with its proposed role as a modulator of neurotransmitter systems involved in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-1,2-Dimethyl-piperidin-4-ol, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : Begin with a literature review to identify established protocols for piperidin-4-ol derivatives. Key steps include:

- Chiral resolution : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries to control stereochemistry at C2 and C4 positions .

- Purification : Employ column chromatography with chiral stationary phases (e.g., cellulose-based) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (2S,4R) diastereomer .

- Validation : Confirm stereochemical purity via H NMR coupling constants and NOE experiments, complemented by chiral HPLC analysis (e.g., Chiralpak AD-H column) .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of (2S,4R)-1,2-Dimethyl-piperidin-4-ol?

- Methodological Answer : Prioritize techniques sensitive to stereochemical and structural nuances:

- NMR : DEPT-135 and COSY spectra to assign axial/equatorial protons and confirm methyl group positions. NOESY can validate spatial proximity of methyl groups in the (2S,4R) configuration .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., using a Bruker D8 Venture diffractometer) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular formula and detect impurities (<1% via peak integration) .

Q. How should researchers handle and store (2S,4R)-1,2-Dimethyl-piperidin-4-ol to maintain its stability?

- Methodological Answer :

- Storage : Seal in amber glass vials under inert gas (argon/nitrogen) and store at −20°C to prevent oxidation of the hydroxyl group .

- Handling : Use glove boxes for air-sensitive steps. Monitor for hygroscopicity by TGA analysis (5–10% weight loss at 100°C indicates moisture sensitivity) .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity or biological activity of (2S,4R)-1,2-Dimethyl-piperidin-4-ol?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian 16):

- Docking : Screen against target proteins (e.g., GPCRs) using the compound’s minimized 3D structure (MMFF94 force field). Compare binding energies with known agonists/antagonists .

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvation models (e.g., PCM) can estimate solubility .

- Validation : Cross-reference computational predictions with in vitro assays (e.g., enzymatic inhibition IC) to refine models .

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental outcomes in the pharmacological profiling of this compound?

- Methodological Answer : Apply a multi-tiered validation framework:

- Replicate experiments : Ensure reproducibility under controlled conditions (e.g., pH 7.4 buffer, 37°C) .

- Cross-disciplinary analysis : Compare results across assays (e.g., SPR for binding affinity vs. functional cAMP assays). Discrepancies may indicate allosteric modulation .

- Peer review : Present conflicting data to interdisciplinary teams (e.g., synthetic chemists, pharmacologists) to identify overlooked variables (e.g., solvent polarity effects) .

Q. What in vitro and in vivo models are appropriate for studying the ADMET properties of (2S,4R)-1,2-Dimethyl-piperidin-4-ol, considering its stereochemical sensitivity?

- Methodological Answer :

- In vitro : Use Caco-2 cell monolayers for permeability assays. Monitor stereochemical stability via chiral HPLC after 24-hour incubation .

- In vivo : Employ rodent models with chiral-specific pharmacokinetic sampling (e.g., plasma/tissue extraction followed by LC-MS/MS). Compare AUC ratios of (2S,4R) vs. other diastereomers .

- Metabolic profiling : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF. Prioritize CYP3A4/2D6 isoforms due to piperidine ring susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.